2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is a chemical compound that belongs to the class of sulfonamide derivatives. It features a pyridine ring substituted with a methyl group and an ethane sulfonamide moiety. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is classified as a sulfonamide, which is a group of compounds that contain a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their antibacterial properties and have been widely used in medicine. 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate may also exhibit properties relevant to enzyme inhibition and receptor modulation.
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate typically involves several steps, including:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. The use of organic bases like 1,4-diazabicyclo[2.2.2]octane can facilitate the reaction by maintaining a basic environment conducive to amine formation .
The molecular formula for 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is C₁₄H₁₈N₂O₄S, with a molecular weight of 318.37 g/mol. The compound features:
The structural representation can be described using SMILES notation: C(CS(=O)(=O)N)CCN(c1ccccn1)C
, indicating the connectivity of atoms within the molecule.
The primary reactions involving 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate include:
Understanding these reactions is crucial for predicting the behavior of this compound in biological systems and its potential therapeutic applications.
The mechanism of action for 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate likely involves:
Research into similar compounds suggests that modifications in the structure can significantly affect binding affinity and selectivity for target proteins .
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate has several potential applications:
The synthesis of 2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate proceeds via a multi-step sequence that integrates nucleophilic substitution, reductive amination, and salt formation. The primary route involves:
Table 1: Optimization of Reductive Amination Parameters
Parameter | Baseline | Optimized | Impact on Yield |
---|---|---|---|
Temperature (°C) | 25 | 25 | No significant gain at higher T |
Reaction Time (hr) | 12 | 24 | ↑ Yield by 18% |
Solvent | Methanol | Methanol | Ideal proton donor |
pH | Uncontrolled | 5.5–6.0 | ↓ Byproducts by 25% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9